1-(2,2-diphenylvinyl)-2-nitrobenzene
Overview
Description
1-(2,2-Diphenylvinyl)-2-nitrobenzene: is an organic compound characterized by a nitro group attached to a benzene ring, which is further substituted with a 2,2-diphenylvinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,2-Diphenylvinyl)-2-nitrobenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction where a nitrobenzene derivative reacts with a diphenylvinyl precursor under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Diphenylvinyl)-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in polar solvents.
Major Products Formed:
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of 1-(2,2-diphenylvinyl)-2-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,2-Diphenylvinyl)-2-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,2-diphenylvinyl)-2-nitrobenzene involves its interaction with molecular targets through its nitro and diphenylvinyl groups. The nitro group can participate in redox reactions, while the diphenylvinyl group can engage in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-(2,2-Diphenylvinyl)-2-aminobenzene: Similar structure but with an amine group instead of a nitro group.
1-(2,2-Diphenylvinyl)-2-hydroxybenzene: Contains a hydroxyl group instead of a nitro group.
1-(2,2-Diphenylvinyl)-2-methylbenzene: Features a methyl group in place of the nitro group.
Uniqueness: The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields .
Properties
IUPAC Name |
1-(2,2-diphenylethenyl)-2-nitrobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c22-21(23)20-14-8-7-13-18(20)15-19(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXPHYXHMRNEBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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